molecular formula C12H13N3O2 B1422479 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1244030-98-5

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1422479
CAS No.: 1244030-98-5
M. Wt: 231.25 g/mol
InChI Key: HLULASBAAAEZMB-UHFFFAOYSA-N
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Description

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound with the molecular formula C12H13N3O2. It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Scientific Research Applications

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(1,2,4-Oxadiazol-5-yl)aniline
  • 3-(1,2,4-Oxadiazol-5-yl)aniline
  • 4-(1,2,4-Oxadiazol-5-yl)aniline

Comparison: Compared to these similar compounds, 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of the oxolan-3-yl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-10-3-1-2-8(6-10)11-14-12(17-15-11)9-4-5-16-7-9/h1-3,6,9H,4-5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLULASBAAAEZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC(=NO2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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